Succinylcarnitine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVNYBCYZZDFL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128562 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256928-74-2 | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256928-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Overview of Acylcarnitines in Cellular Energy Metabolism
Acylcarnitines are a class of compounds essential for fatty acid metabolism and energy production within the cell. creative-proteomics.comnih.gov They are derivatives of carnitine, an amino acid-like compound, to which an acyl group of varying carbon chain lengths is attached. creative-proteomics.com This structure allows them to serve as critical transport molecules, particularly for long-chain fatty acids. metwarebio.comresearchgate.net
The primary and most well-understood function of acylcarnitines is their role in the "carnitine shuttle," a process that transports long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix. creative-proteomics.comnih.gov Fatty acyl-CoA molecules in the cytoplasm cannot cross the inner mitochondrial membrane on their own. nih.gov The enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, facilitates the transfer of the acyl group from coenzyme A (CoA) to carnitine, forming an acylcarnitine. metwarebio.comnih.gov This newly formed acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govresearchgate.netnih.gov Once inside the matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, reforming the fatty acyl-CoA and freeing carnitine. nih.govnih.gov The fatty acyl-CoA can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP, the cell's main energy currency. creative-proteomics.com
Beyond this central role in energy production, acylcarnitines are also involved in modulating the balance of intracellular sugar and lipid metabolism and in detoxifying the cell by binding to excess acyl groups and facilitating their removal. nih.govmetwarebio.com Consequently, abnormal levels of specific acylcarnitines in blood or tissues can serve as important biomarkers, indicating metabolic dysfunction or inborn errors of metabolism, such as fatty acid oxidation disorders (FAODs). creative-proteomics.comnih.govarvojournals.org
Biochemical Classification and Significance of Succinylcarnitine
Succinylcarnitine is biochemically classified as an O-acylcarnitine, where the acyl group attached to the carnitine molecule is succinyl, derived from succinic acid. hmdb.canih.govebi.ac.uk It is more specifically categorized as a short-chain dicarboxyl-acylcarnitine, sometimes denoted as C4-DC. hmdb.canih.gov This classification is based on the four-carbon dicarboxylic acid (succinate) that forms its acyl component.
The formation of this compound involves the esterification of carnitine with succinyl-CoA. nih.gov Evidence suggests this synthesis can occur in peroxisomes, mediated by the enzyme carnitine O-octanoyltransferase (CROT). nih.gov While the precise enzymatic pathways for its synthesis are still under investigation, it is understood to be an endogenous metabolite found in human tissues and biofluids, including the placenta and blood. hmdb.canih.govhmdb.ca
The significance of this compound is linked to its connection with key metabolic intermediates. As a derivative of succinyl-CoA, it sits (B43327) at the crossroads of several metabolic pathways. Succinyl-CoA is a critical component of the citric acid cycle and is also involved in the metabolism of certain amino acids and the synthesis of heme. The formation of this compound can therefore influence the availability of both carnitine and succinyl-CoA, potentially impacting mitochondrial function and cellular energy status.
Research Trajectory and Emerging Significance in Systems Biology
Role in Tricarboxylic Acid (TCA) Cycle Metabolism
The TCA cycle, also known as the Krebs cycle, is a central hub of cellular respiration, responsible for generating energy in the form of ATP. This compound's connection to this vital pathway is primarily through its precursor, succinyl-CoA, and its relationship with succinate (B1194679).
Conversion from Succinyl-CoA
Succinyl-CoA is a key intermediate in the TCA cycle. nih.gov Under certain metabolic conditions, succinyl-CoA can be converted to this compound. This reaction is particularly relevant as a mechanism for exporting succinyl groups from the mitochondria. nih.govresearchgate.net For instance, in peroxisomes, succinyl-CoA can be transformed into this compound by the enzyme carnitine O-octanoyltransferase (CROT). nih.gov This allows for the transport of succinyl moieties across the peroxisomal membrane, potentially via the SLC25A20 carrier. nih.gov
Elevated levels of this compound in the blood have been observed in individuals with mutations in the genes encoding for succinyl-CoA ligase (SUCL), the enzyme that converts succinyl-CoA to succinate in the TCA cycle. researchgate.netneurology.orgresearchgate.net This suggests that when the normal metabolic fate of succinyl-CoA is impaired, its conversion to this compound serves as an overflow or alternative pathway. neurology.orgresearchgate.net
Relationship with Succinate Metabolism and Succinate Dehydrogenase Complex
Succinate and its metabolizing enzyme, succinate dehydrogenase (SDH or Complex II of the electron transport chain), are crucial components of the TCA cycle and oxidative phosphorylation. nih.gov The accumulation of succinate can lead to a reversal of the SDH reaction. neurology.org This can occur under conditions of high intracellular succinate, such as ischemia. neurology.org
The relationship between this compound and succinate metabolism is underscored by observations that muscle concentrations of both succinate and this compound are strong correlates of insulin (B600854) sensitivity. nih.govresearchgate.net This suggests a coordinated regulation and a potential role for this compound as a signaling molecule or "myometabokine" that reflects the metabolic state of the muscle. researchgate.net In aging, an accumulation of this compound in the hippocampus has been noted, suggesting a less efficient energy production through the TCA cycle. frontiersin.org
Participation in Fatty Acid β-Oxidation Pathways
Acylcarnitines are fundamental to the transport of fatty acids into the mitochondria for β-oxidation, the primary process for breaking down fatty acids to produce energy. researchgate.nethmdb.ca this compound, as a dicarboxylic acylcarnitine, is involved in these pathways, particularly in the context of odd-chain fatty acid oxidation. mdpi.com
The final step of odd-chain fatty acid β-oxidation produces propionyl-CoA, which is then converted to succinyl-CoA. mdpi.com This succinyl-CoA can then enter the TCA cycle or be converted to this compound. Therefore, the levels of this compound can reflect the rate of odd-chain fatty acid catabolism.
Involvement in Organic Acid Metabolism
This compound is recognized as a significant biomarker in the diagnosis of certain organic acidemias. researchgate.netiu.edu These are metabolic disorders characterized by the accumulation of organic acids in the body. In conditions like succinyl-CoA ligase deficiency, the buildup of succinyl-CoA leads to a notable increase in urinary and plasma this compound. researchgate.netnih.gov This makes the measurement of this compound a valuable tool in newborn screening and the diagnostic workup for these inherited metabolic diseases. health.state.mn.us
Connections to Amino Acid Catabolism
The breakdown of several amino acids converges on intermediates of the TCA cycle. upr.educreative-proteomics.com This metabolic link positions this compound as an indicator of certain amino acid catabolic activities.
Propionyl-CoA Metabolism
The catabolism of the branched-chain amino acids (BCAAs) valine and isoleucine, as well as methionine and threonine, generates propionyl-CoA. nih.govpnas.orgwikipedia.org This propionyl-CoA is subsequently carboxylated to form methylmalonyl-CoA, which is then converted to succinyl-CoA. nih.govnih.govreactome.org An increased flux through this pathway can lead to higher levels of succinyl-CoA and, consequently, this compound. pnas.org For example, an increase in both propionylcarnitine (B99956) (C3) and this compound (C4-DC) in muscle tissue can be an indicator of increased amino acid catabolism. pnas.org This connection is particularly relevant in conditions where BCAA catabolism is altered. nih.gov
Branched-Chain Amino Acid Metabolism (Valine, Leucine, Isoleucine, Methionine)
This compound is metabolically linked to the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, as well as the amino acid methionine. researchgate.netbevital.no The breakdown of these amino acids converges on the production of propionyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle. pnas.org An increase in this compound levels can be an indicator of increased BCAA catabolism. pnas.orgnih.gov
Studies have shown that the degradation of valine, in particular, leads to the formation of succinyl-CoA. researchgate.net In situations of increased energy demand or specific metabolic states, such as after intense exercise, the breakdown of BCAAs is enhanced. nih.gov For instance, following acute maximal exercise testing in adolescents, a decline in plasma valine concentrations was observed alongside an increase in its degradation byproducts, including this compound. nih.gov This suggests that BCAAs are utilized as an energy source, contributing to the pool of Krebs cycle intermediates through their catabolism to succinyl-CoA. nih.govresearchgate.net
The connection between BCAA metabolism and this compound is further highlighted by metabolomic studies in various conditions. In individuals with metabolic disturbances, elevated levels of BCAAs in the blood are often observed, which may be linked to alterations in their catabolism and subsequent metabolic pathways. frontiersin.orgnih.gov The interplay between BCAA catabolism, the Krebs cycle, and lipid metabolism underscores the role of this compound as a metabolic intermediate reflecting these interconnected pathways. frontiersin.org
| Amino Acid | Metabolic Link to this compound | Key Intermediate |
|---|---|---|
| Valine | Catabolism leads to the production of succinyl-CoA. researchgate.net | Propionyl-CoA -> Succinyl-CoA |
| Leucine | Catabolism contributes to the pool of intermediates that can form succinyl-CoA. pnas.orgnih.gov | Propionyl-CoA -> Succinyl-CoA |
| Isoleucine | Catabolism converges on the production of propionyl-CoA, a precursor to succinyl-CoA. pnas.org | Propionyl-CoA -> Succinyl-CoA |
| Methionine | Catabolism provides a source of propionyl-CoA, which is subsequently converted to succinyl-CoA. pnas.org | Propionyl-CoA -> Succinyl-CoA |
This compound and Mitochondrial Function
Facilitating Acyl-Group Transport into Mitochondria
This compound, like other acylcarnitines, plays a crucial role in the transport of acyl-groups across the inner mitochondrial membrane. researchgate.nethmdb.ca This transport is facilitated by the carnitine shuttle, a system essential for the mitochondrial β-oxidation of fatty acids. researchgate.netresearchgate.net The shuttle involves the conversion of acyl-CoAs to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane, transport across the inner membrane by carnitine-acylcarnitine translocase (CACT), and reconversion to acyl-CoAs by carnitine palmitoyltransferase 2 (CPT2) within the mitochondrial matrix. researchgate.net
While the primary role of the carnitine shuttle is associated with long-chain fatty acid transport, it also participates in the movement of other acyl groups. researchgate.net In the context of this compound, it represents the transport form of a succinyl group. babraham.ac.uk Evidence suggests that succinyl groups can be exported from the mitochondria via the carnitine shuttle, as indicated by elevated levels of this compound in certain genetic disorders affecting succinyl-CoA ligase (SUCL). babraham.ac.ukresearchgate.net However, the mechanism for the conversion of this compound back to succinyl-CoA in the cytosol is not well-defined, and succinyl-CoA is not a substrate for carnitine acetyltransferase (CrAT) for this interconversion. babraham.ac.ukresearchgate.net
Indications of Mitochondrial Energy Metabolism Deficits
Elevated levels of this compound can serve as a biomarker for deficits in mitochondrial energy metabolism. researchgate.netresearchgate.net Inborn errors of metabolism affecting the Krebs cycle, such as succinyl-CoA ligase (SUCL) deficiency, lead to an accumulation of succinyl-CoA in the mitochondria. babraham.ac.uk This excess succinyl-CoA can be converted to this compound and exported from the mitochondria, resulting in increased concentrations in the blood. babraham.ac.ukresearchgate.net
Furthermore, disruptions in mitochondrial function, such as those seen in Chagas disease cardiomyopathy, involve a significant reduction in the expression of proteins related to mitochondrial energy metabolism, including enzymes of the Krebs cycle and β-oxidation. frontiersin.org Such impairments can lead to an altered acylcarnitine profile, reflecting the underlying metabolic disturbance. researchgate.net The accumulation of specific acylcarnitines, including this compound, can therefore point towards a bottleneck in mitochondrial metabolic pathways, indicating that the capacity for energy production is compromised. nih.govmdpi.com The ratio of acylcarnitines to free carnitine in the blood is often used as a marker for mitochondrial dysfunction; an abnormal ratio suggests a disturbed mitochondrial metabolism. bevital.no
| Condition | Indication of Mitochondrial Dysfunction | Associated Findings |
|---|---|---|
| Succinyl-CoA Ligase (SUCL) Deficiency | Elevated blood levels of this compound. babraham.ac.ukresearchgate.net | Accumulation of succinyl-CoA in mitochondria. babraham.ac.uk |
| Chagas Disease Cardiomyopathy | Reduced expression of mitochondrial energy metabolism proteins. frontiersin.org | Impaired ATP production and mitochondrial dysfunction. frontiersin.org |
| General Mitochondrial Dysfunction | Abnormal acylcarnitine to free carnitine ratio. bevital.no | Indicates disturbed mitochondrial and/or peroxisomal metabolism. bevital.no |
Relationship with Peroxisomal β-Oxidation Activity
This compound metabolism is also interconnected with peroxisomal β-oxidation. bevital.noresearchgate.net Peroxisomes are responsible for the oxidation of very-long-chain fatty acids and branched-chain fatty acids, which are then further metabolized in the mitochondria. nih.govmdpi.com The end products of peroxisomal β-oxidation, such as acetyl-CoA and propionyl-CoA, can be transported into the mitochondria for complete oxidation via the Krebs cycle. nih.gov
Succinyl-CoA can be produced within peroxisomes, particularly from the β-oxidation of dicarboxylic acids. babraham.ac.ukmdpi.com This peroxisomally generated succinyl-CoA can then be converted to this compound by the enzyme carnitine O-octanoyltransferase (CROT). mdpi.comnih.gov Subsequently, this compound can be transported out of the peroxisome. mdpi.comnih.gov Therefore, elevated levels of this compound can, in some contexts, reflect the activity of peroxisomal β-oxidation pathways. researchgate.net
In certain conditions where mitochondrial fatty acid oxidation is impaired, there can be a compensatory increase in peroxisomal fatty acid oxidation. pnas.org This metabolic adaptation can lead to changes in the acylcarnitine profile, potentially including alterations in this compound levels. pnas.org Thus, the measurement of this compound can provide insights into the interplay between mitochondrial and peroxisomal metabolic functions. bevital.noresearchgate.net
Enzymatic Synthesis and Hydrolysis Mechanisms
The formation and breakdown of this compound are catalyzed by members of the carnitine acyltransferase family, which facilitate the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. nih.gov
Carnitine Palmitoyltransferase 1 (CPT1) exists in multiple isoforms, with CPT1A being predominant in the liver and CPT1B in muscle and heart tissue. wikipedia.org These enzymes are primarily located on the outer mitochondrial membrane and are rate-limiting for the beta-oxidation of long-chain fatty acids, converting long-chain acyl-CoAs into acylcarnitines for transport into the mitochondria. wikipedia.orgnih.gov While their main substrates are long-chain fatty acids, genetic variations in the CPT1A gene have been associated with alterations in the broader carnitine metabolism, which can indirectly influence the homeostasis of all acylcarnitine pools, including this compound. nih.gov
Recent research has also uncovered an unprecedented role for CPT1A as a lysine succinyltransferase, an enzyme that adds a succinyl group to lysine residues on proteins. elsevierpure.com This function directly involves succinyl-CoA and suggests a more complex role for CPT1A in cellular metabolism beyond its canonical function in fatty acid oxidation, potentially linking it more closely to the pathways that determine succinyl-CoA availability for this compound synthesis. elsevierpure.com
Carnitine Acetyltransferase (CrAT) is a key mitochondrial enzyme that catalyzes the reversible transfer of short-chain acetyl groups between CoA and carnitine. nih.gov This function is crucial for maintaining the balance of acetyl-CoA and free CoA within the mitochondria. ebi.ac.uk Research indicates that CrAT is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines. hmdb.ca Given that this compound is a short-chain dicarboxylic acylcarnitine, CrAT is directly implicated in its synthesis from succinyl-CoA and carnitine. hmdb.ca The enzyme's activity helps to buffer the acyl-CoA pools, converting excess short-chain acyl-CoAs, such as succinyl-CoA, into their corresponding acylcarnitines. nih.gov
Genetic Determinants of this compound Levels
Genetic factors play a significant role in determining the circulating concentrations of this compound. These determinants range from common, subtle variations in the genetic code to rare, high-impact mutations in key metabolic enzymes.
Single Nucleotide Polymorphisms (SNPs) are common variations in the DNA sequence that can influence an individual's metabolic profile. clinicaterapeutica.it Genome-wide association studies (GWAS) have identified several SNPs associated with the levels of various acylcarnitines. nih.gov Although studies focusing specifically on this compound are limited, research on related compounds provides insight. For instance, SNPs in genes encoding carnitine transporters, such as SLC22A16 and SLC22A5, have been shown to regulate carnitine pools, thereby affecting the levels of all acylcarnitines. nih.gov Similarly, polymorphisms in genes central to carnitine metabolism, including CPT1A and CRAT, have been identified as contributors to variations in acylcarnitine concentrations. nih.gov
| Gene | SNP ID | Associated Metabolite(s) | Functional Role of Gene |
| SLC22A16 | rs12210538 | Total Acylcarnitines | Carnitine Transporter |
| ARG1 | rs17657775 | Arginine | Arginase, involved in amino acid metabolism |
| HLCS | rs1571700 | 2-Hydroxyisovalerylcarnitine | Holocarboxylase Synthetase, amino acid metabolism |
| CPT1A | Not Specified | General Carnitine Metabolism | Long-Chain Fatty Acid Transport, Acyltransferase |
| CRAT | Not Specified | General Carnitine Metabolism | Short-Chain Acyltransferase |
This table presents examples of genes with SNPs found to be associated with levels of various metabolites, including acylcarnitines, illustrating the genetic basis for metabolic variability. nih.govnih.gov
Succinyl-CoA ligase (SUCL), also known as succinyl-CoA synthetase, is a critical enzyme in the Krebs cycle. It exists as a heterodimer composed of an alpha subunit, encoded by SUCLG1, and a substrate-specific beta subunit. nih.gov The beta subunit can be either the ADP-forming type, encoded by SUCLA2, or the GDP-forming type, encoded by SUCLG2. case.eduresearchgate.net
Mutations in the SUCLA2 and SUCLG1 genes cause SUCL deficiency, a severe mitochondrial disorder. nih.govku.dk This deficiency leads to a block in the Krebs cycle, resulting in the accumulation of succinyl-CoA. case.edu The excess succinyl-CoA is then available for conversion into other metabolites, leading to elevated levels of this compound in affected individuals. case.edu While both SUCLA2 and SUCLG1 mutations lead to SUCL deficiency, they are associated with distinct clinical phenotypes. researchgate.netnih.gov
| Feature | SUCLA2 Mutations | SUCLG1 Mutations |
| Number of Patients (in study) | 50 | 21 |
| Median Onset of Symptoms | 2 months | At birth |
| Median Survival | 20 years | 20 months |
| Epilepsy | Much more frequent | Less frequent |
| Hepatopathy (Liver Disease) | Not reported | Found in 38% of cases |
| Hypertrophic Cardiomyopathy | Not reported | Found in 14% of cases |
This table summarizes the key phenotypic differences observed in a study of 71 patients with SUCL deficiency, based on the affected gene. researchgate.netnih.govku.dk
Epistasis occurs when the effect of one gene on a phenotype is dependent on the presence of one or more "modifier" genes. nih.govnih.gov In the context of metabolism, the concentration of a metabolite like this compound is not determined by a single gene but by the complex interplay within a network of genes. For example, a variation in a gene responsible for carnitine transport could have a different impact on this compound levels depending on the genetic makeup of enzymes like CrAT or SUCL. While the specific epistatic interactions that govern this compound homeostasis are not yet fully mapped, genome-scale metabolic modeling suggests that such interactions are pervasive. nih.gov Understanding these non-linear genetic effects is crucial for fully elucidating the mechanisms that control metabolic phenotypes and individual variability in this compound concentrations. nih.gov
Post-Translational Modifications and Succinylation Dynamics
The homeostasis of this compound is intrinsically linked to the broader cellular dynamics of succinylation, a critical post-translational modification (PTM). frontiersin.org This process involves the addition of a succinyl group to proteins, profoundly altering their structure and function. nih.govnih.gov Lysine succinylation (Ksuc) is a recently identified and evolutionarily conserved PTM where a succinyl group is transferred to a lysine residue on a protein. nih.govsciopen.com This modification is significant because it induces a substantial chemical and structural change in the target protein. nih.govnih.gov Specifically, it changes the charge of the lysine residue from +1 to -1 at physiological pH and adds a larger molecular group compared to other modifications like acetylation or methylation. nih.gov These alterations can impact a protein's conformation, stability, and interactions, thereby regulating a wide array of cellular processes, including metabolism and gene expression. metwarebio.comcreative-proteomics.comnih.gov
The primary donor for this modification is succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.org The availability of succinyl-CoA directly influences the extent of protein succinylation, linking this PTM directly to the cell's metabolic state. researchgate.netfrontiersin.org Succinylation can occur through both enzymatic and non-enzymatic mechanisms. metwarebio.comresearchgate.net
Lysine Succinylation and Protein Modification
Lysine succinylation is a widespread PTM that modifies the ε-amino group of lysine residues within proteins. frontiersin.org This reaction covalently attaches a succinyl group (–CO–CH2-CH2–CO2H), a process that can be catalyzed by enzymes or occur non-enzymatically, driven by the cellular concentration of succinyl-CoA. nih.govmetwarebio.com The modification introduces a negatively charged, bulky group, which can lead to significant changes in the protein's physicochemical properties. nih.gov
Numerous succinylated proteins have been identified across various cellular compartments and organisms, highlighting its importance in fundamental biological processes. sciopen.com Research has shown that succinylation targets proteins involved in a wide range of metabolic pathways, including the TCA cycle, glycolysis, fatty acid metabolism, and amino acid metabolism. frontiersin.orgnih.gov
| Aspect | Description | Significance | References |
|---|---|---|---|
| Modification | Covalent attachment of a succinyl group to a lysine residue. | Induces a charge switch from +1 to -1 and adds significant mass. | nih.gov |
| Donor Molecule | Succinyl-CoA, an intermediate of the TCA cycle. | Directly links protein modification to the cell's metabolic status. | frontiersin.org |
| Mechanisms | Occurs via both enzyme-catalyzed (succinyltransferases) and non-enzymatic reactions. | Allows for both specific, regulated and broad, concentration-dependent modification. | metwarebio.comresearchgate.net |
| Functional Impact | Alters protein structure, charge, stability, and interactions. | Regulates enzyme activity, cellular signaling, and gene expression. | metwarebio.comcreative-proteomics.comresearchgate.net |
| Reversibility | The succinyl group can be removed by desuccinylase enzymes. | Enables dynamic regulation of protein function. | creative-proteomics.comnih.gov |
Role of Desuccinylases (e.g., Sirtuin 5, Sirtuin 7)
The reversibility of lysine succinylation is managed by a class of enzymes known as desuccinylases. The most prominent of these are members of the sirtuin family of NAD+-dependent protein deacylases. nih.gov Specifically, Sirtuin 5 (SIRT5), a sirtuin primarily located in the mitochondria, has been identified as a major and potent lysine desuccinylase. researchgate.netnih.gov
SIRT5 plays a critical role in regulating metabolic pathways by removing succinyl groups from key enzymes. nih.govacs.org It exhibits robust desuccinylase activity compared to its weaker deacetylase activity. nih.govresearchgate.net By modulating the succinylation status of its target proteins, SIRT5 influences diverse cellular processes, including the urea (B33335) cycle, fatty acid oxidation, ketone body formation, and the electron transport chain. nih.govnih.govacs.org A deficiency in SIRT5 leads to the accumulation of succinylated proteins (hypersuccinylation), particularly within the mitochondria, which can impair metabolic function. nih.govnih.gov
More recently, Sirtuin 7 (SIRT7), a sirtuin primarily found in the nucleolus, has also been identified as a histone desuccinylase. researchgate.net SIRT7 is recruited to sites of DNA damage and catalyzes the desuccinylation of histone H3 at lysine 122 (H3K122succ), promoting chromatin compaction and genome stability. researchgate.net While SIRT5's role is predominantly metabolic and mitochondrial, SIRT7's function links succinylation to epigenetic regulation and the DNA damage response. nih.govresearchgate.net
| Enzyme | Primary Location | Primary Function | Key Regulated Processes | References |
|---|---|---|---|---|
| Sirtuin 5 (SIRT5) | Mitochondria | Potent lysine desuccinylase, demalonylase, and deglutarylase. | TCA cycle, fatty acid metabolism, urea cycle, ROS detoxification. | nih.govnih.govacs.org |
| Sirtuin 7 (SIRT7) | Nucleolus | Histone desuccinylase. | Chromatin compaction, DNA damage response, genome stability. | nih.govresearchgate.net |
Metabolic Conditions Influencing Succinylation Levels
The landscape of protein succinylation is highly sensitive to the metabolic state of the cell. nih.gov Since succinyl-CoA is the primary succinyl donor, fluctuations in its concentration, driven by metabolic shifts, directly impact the levels of protein succinylation. researchgate.net
Several conditions are known to influence succinylation:
High Glucose Conditions: Elevated glucose levels can lead to an increased flux through the TCA cycle, potentially raising the concentration of succinyl-CoA and enhancing protein succinylation. nih.gov Studies have shown that high glucose has a more significant impact on increasing lysine succinylation than on lysine acetylation. nih.gov
Dietary States: The levels of succinylation in tissues like the liver and kidney have been observed to vary between fed and fasting states, reflecting the dynamic metabolic regulation of this PTM. nih.gov
TCA Cycle Dysfunction: Genetic defects or inhibition of enzymes in the TCA cycle can cause the accumulation of specific intermediates. For instance, the loss of succinate dehydrogenase (SDH) leads to an accumulation of succinate and a subsequent increase in succinyl-CoA, resulting in global lysine hypersuccinylation across multiple cellular compartments. researchgate.net
Metabolic and Oxidative Stress: Non-enzymatic succinylation can increase dynamically in response to metabolic or oxidative stress conditions. researchgate.net The equilibrium of this modification is influenced by the concentration of succinyl donors, intracellular pH, and the cellular redox status. researchgate.net
Pathological States: Aberrant levels of succinylation are associated with various diseases. In cancer cells, for example, succinylation modulates the activity of key metabolic enzymes, thereby influencing cell proliferation and apoptosis. researchgate.net Dysregulation of succinylation is also linked to metabolic disorders and cardiovascular diseases. sciopen.comresearchgate.net
The dynamic nature of succinylation in response to these conditions underscores its role as a key mechanism for integrating metabolic signals with cellular functions. researchgate.netnih.gov
Advanced Analytical Methodologies in Succinylcarnitine Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of succinylcarnitine analysis, it is most commonly coupled with a separation technique like liquid chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acylcarnitines, including this compound. researchgate.net This technique combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. The use of LC-MS/MS allows for the separation of this compound from its isomers, such as methylmalonylcarnitine, which is crucial for accurate diagnosis. nih.govnih.gov The method can be applied to various biological matrices, including dried blood spots, plasma, and urine. researchgate.netnih.gov
One of the key advantages of LC-MS/MS is its ability to quantify a wide range of acylcarnitines in a single analytical run, providing a comprehensive metabolic profile. uit.no The analysis is typically performed using a triple quadrupole mass spectrometer, which allows for selective detection and quantification. nih.gov
Below is a table summarizing typical LC-MS/MS parameters for the analysis of this compound:
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 374.2 | nih.gov |
| Product Ion (m/z) | 85.1 | nih.gov |
| Retention Time (min) | 10.8 | nih.gov |
| Internal Standard | d6-C5-DC | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
Flow-Injection Analysis-Tandem Mass Spectrometry
Flow-injection analysis-tandem mass spectrometry (FIA-TMS) is a high-throughput method often used in newborn screening for metabolic disorders. metwarebio.comshimadzu.com In FIA-TMS, the sample is directly introduced into the mass spectrometer without prior chromatographic separation. shimadzu.com This allows for very rapid analysis times, typically around one to two minutes per sample. shimadzu.com
While FIA-TMS is excellent for rapid screening, its main limitation is the inability to distinguish between isomers, as there is no chromatographic separation. shimadzu.com This can lead to false-positive results, for instance, by not distinguishing isovalerylcarnitine (B1198194) from pivaloylcarnitine. nih.gov Therefore, any abnormal results from FIA-TMS screening often require confirmation by a more specific method like LC-MS/MS. nih.gov
Electrospray Ionization (ESI) Techniques
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of acylcarnitines, including this compound, by mass spectrometry. researchgate.net ESI is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like carnitine and its derivatives. researchgate.net In positive ESI mode, the analytes are protonated to form positively charged ions, which can then be detected by the mass spectrometer. nih.gov The efficiency of ionization can be influenced by the composition of the mobile phase and the source parameters of the mass spectrometer. nih.gov
Data Acquisition Modes: Selected Reaction Monitoring (SRM), Precursor-Ion Scan, Data-Independent Acquisition (DIA), Data-Dependent Acquisition (DDA)
In tandem mass spectrometry, different data acquisition modes can be used for the analysis of this compound. Each mode has its own advantages and is chosen based on the specific goals of the analysis, whether it is for targeted quantification or untargeted profiling.
Selected Reaction Monitoring (SRM): Also known as Multiple Reaction Monitoring (MRM), this is a targeted mode where the mass spectrometer is set to monitor specific precursor-to-product ion transitions. uit.no For this compound, this would involve selecting the precursor ion (e.g., m/z 374.2) and a specific product ion (e.g., m/z 85.1). nih.gov SRM is highly sensitive and selective, making it the gold standard for quantification. uit.nometwarebio.com
Precursor-Ion Scan: In this mode, the mass spectrometer scans for all precursor ions that produce a specific product ion. nih.gov For acylcarnitines, a common approach is to scan for all precursors that generate the characteristic product ion at m/z 85. nih.gov This mode is useful for identifying all acylcarnitines present in a sample.
Data-Independent Acquisition (DIA): DIA is an untargeted approach where the mass spectrometer fragments all ions within a specified mass range. acs.org This provides a comprehensive dataset of all fragment ions, which can be retrospectively analyzed. frontiersin.org DIA offers better MS2 spectral coverage compared to DDA. acs.org
Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most abundant precursor ions, which are then selected for fragmentation. nih.gov While DDA provides high-quality MS2 spectra, it may miss low-abundance compounds. metwarebio.com
The following table provides a comparison of these data acquisition modes:
| Acquisition Mode | Principle | Advantages | Disadvantages | Primary Application |
| SRM/MRM | Monitors specific precursor-product ion transitions. uit.no | High sensitivity and selectivity, excellent for quantification. metwarebio.com | Targeted, only pre-selected analytes are detected. | Targeted Quantification |
| Precursor-Ion Scan | Scans for all precursors of a specific product ion. nih.gov | Identifies all compounds sharing a common fragment. | Less sensitive than SRM, semi-quantitative. | Acylcarnitine Profiling |
| DIA | Fragments all ions in a selected mass range. acs.org | Comprehensive data, good for untargeted analysis, better MS2 coverage. acs.orgfrontiersin.org | Complex data analysis, lower quality MS2 spectra than DDA. acs.org | Untargeted Metabolomics |
| DDA | Fragments the most abundant ions from a survey scan. nih.gov | High-quality MS2 spectra for identification. acs.org | Biased towards high-abundance ions, may miss low-abundance compounds. metwarebio.com | Discovery and Identification |
Sample Preparation Strategies for Acylcarnitine Analysis
Proper sample preparation is a critical step to ensure accurate and reliable results in acylcarnitine analysis. The primary goal is to remove interfering substances, such as proteins, from the biological matrix.
Protein Precipitation Techniques
Protein precipitation is a common and straightforward method for sample preparation in acylcarnitine analysis. researchgate.net This involves adding an organic solvent to the sample to denature and precipitate the proteins, which can then be removed by centrifugation. biosyn.com The supernatant, containing the acylcarnitines, is then collected for analysis.
Commonly used solvents for protein precipitation include:
Acetonitrile (B52724) researchgate.net
Methanol researchgate.net
Isopropanol researchgate.net
Acetone biosyn.com
The choice of solvent can affect the efficiency of protein removal and the recovery of the analytes. A mixture of solvents, such as acetonitrile and methanol, is also sometimes used. restek.com For dried blood spot analysis, the extraction of acylcarnitines is often performed with a solvent mixture that also serves to precipitate proteins. shimadzu.com
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique in metabolomics that serves to remove interfering compounds and enrich analytes of interest from complex biological matrices like plasma, urine, and dried blood spots. nih.govthermofisher.com For the analysis of acylcarnitines, including this compound, SPE is crucial for improving the quality of analytical results by reducing matrix effects, which can suppress or enhance the ionization of the target analyte in mass spectrometry. thermofisher.comnih.gov
The fundamental principle of SPE involves passing a liquid sample through a solid sorbent material, which retains either the analyte or the interfering substances based on their physicochemical properties. thermofisher.com The choice of sorbent is critical and is dictated by the nature of the analyte and the matrix. For acylcarnitines, which are quaternary ammonium (B1175870) compounds, ion-exchange sorbents are particularly effective. researchgate.netresearchgate.net
Common SPE Sorbents and Mechanisms for Acylcarnitine Analysis:
| Sorbent Type | Mechanism of Action | Application in Acylcarnitine Analysis |
| Strong Cation Exchange (SCX) | Based on the electrostatic interaction between the positively charged quaternary amine of the carnitine moiety and the negatively charged functional groups of the sorbent. | Effective for the selective retention of acylcarnitines from biological fluids. researchgate.net |
| Mixed-Mode Cation Exchange (MCX) | Combines the features of both ion exchange and reversed-phase chromatography, allowing for a more robust and selective extraction. | Can be used to remove a wider range of interferences compared to single-mechanism sorbents. researchgate.net |
| Polymeric Sorbents | Can be modified with various functional groups to achieve specific selectivity. For instance, resorcinarene-based sorbents have been explored for the enrichment of L-carnitine. psecommunity.org | Offer high capacity and stability across a wide pH range. |
The typical SPE workflow for this compound analysis involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the purified analyte. youtube.com Online SPE, where the extraction process is directly coupled with a high-performance liquid chromatography (HPLC) system, has also been developed to automate and expedite sample preparation for acylcarnitine analysis. nih.gov
Derivatization Methods and Considerations
Derivatization is a chemical modification process employed to enhance the analytical properties of a target molecule. youtube.com In the context of this compound analysis by mass spectrometry, derivatization is a common strategy to improve ionization efficiency, enhance chromatographic separation, and overcome the challenges posed by isobaric interferences. researchgate.netresearchgate.net
One of the most prevalent derivatization techniques for acylcarnitines is esterification , typically through butylation. nih.govresearchgate.net This process involves converting the carboxylic acid groups of acylcarnitines into their butyl esters. Butylation is particularly advantageous for dicarboxylic acylcarnitines like this compound as it modifies both carboxyl groups, leading to a significant mass shift that helps in discriminating it from isobaric monocarboxylic acylcarnitines. nih.gov
Another effective derivatization agent is 3-nitrophenylhydrazine (3NPH) , which reacts with the carboxyl groups of acylcarnitines. nih.govresearchgate.net This method has been shown to increase the signal intensity of acylcarnitines in mass spectrometry and allows for a predictable elution pattern on a reversed-phase column based on the carbon chain length. nih.govresearchgate.net
Comparison of Common Derivatization Methods for this compound:
| Derivatization Method | Reagent | Advantages | Considerations |
| Butylation | n-butanol and acetyl chloride | Improves ionization efficiency, enables discrimination of dicarboxylic from monocarboxylic acylcarnitines. nih.gov | Requires an additional reaction step and subsequent sample cleanup. |
| 3-Nitrophenylhydrazine (3NPH) Derivatization | 3-nitrophenylhydrazine | Increases signal intensity, provides predictable chromatographic elution. nih.govresearchgate.net | Introduces a chemical modification that needs to be accounted for in mass spectrometric analysis. |
| Pentafluorophenacyl Trifluoromethanesulfonate Derivatization | Pentafluorophenacyl trifluoromethanesulfonate | Used in methods for comprehensive acylcarnitine profiling. researchgate.net | Part of a multi-step sample preparation process. |
The decision to use derivatization depends on the specific analytical goals and the instrumentation available. While it adds a step to the sample preparation workflow, the benefits in terms of sensitivity, specificity, and the ability to resolve isomeric compounds often outweigh this drawback. nih.govresearchgate.net
Metabolomics Platforms for Comprehensive this compound Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful framework for understanding the role of this compound in health and disease. mdpi.comnih.gov Both targeted and untargeted metabolomics approaches are employed in this compound research, each offering distinct advantages.
Targeted Metabolomics
Targeted metabolomics focuses on the quantitative measurement of a predefined set of metabolites. researchgate.net In the context of this compound, targeted assays are the cornerstone of newborn screening programs and the diagnosis of inborn errors of metabolism. sigmaaldrich.comnih.gov The primary analytical platform for targeted acylcarnitine analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov
LC-MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations. nih.gov The chromatographic separation step is crucial for resolving this compound from its isomers, a critical capability that is not achievable with direct infusion mass spectrometry methods. nih.govnih.gov
Key Features of Targeted LC-MS/MS for this compound Analysis:
Quantitative Accuracy: Provides precise measurements of this compound concentrations in biological samples. nih.gov
Isomer Separation: Chromatographic methods are designed to separate this compound from its isobaric isomers like methylmalonylcarnitine. researchgate.netnih.gov
High Throughput: While requiring chromatographic separation, methods have been optimized for rapid analysis, making them suitable for clinical laboratories. restek.com
Untargeted Metabolomics (Discovery Metabolomics)
Untargeted metabolomics, also known as discovery metabolomics, aims to capture a comprehensive snapshot of all measurable metabolites in a sample without a predefined list. nih.govunc.edu This approach is particularly valuable for identifying novel biomarkers and understanding the broader metabolic perturbations associated with diseases where this compound levels are altered. researchgate.netnih.gov
In untargeted studies, high-resolution mass spectrometry platforms, such as those coupled with ultra-high-performance liquid chromatography (UHPLC), are often used to generate complex metabolic profiles. researchgate.net Statistical analysis of these profiles can reveal significant differences in metabolite levels between different experimental groups, highlighting pathways that are impacted. nih.gov For instance, untargeted metabolomics has been instrumental in identifying acylcarnitines as major metabolic targets in various biological contexts. nih.govnih.gov
Applications of Untargeted Metabolomics in this compound-Related Research:
Biomarker Discovery: Identifying novel metabolites that are correlated with this compound levels in disease states. researchgate.net
Pathway Analysis: Elucidating the metabolic pathways that are disrupted when this compound metabolism is altered. researchgate.net
Disease Phenotyping: Characterizing the distinct metabolic signatures of different inborn errors of metabolism. researchgate.net
While untargeted metabolomics is powerful for hypothesis generation, findings are often validated using targeted approaches to ensure analytical rigor and quantitative accuracy. nih.gov
Challenges and Advancements in this compound Measurement
The accurate measurement of this compound is complicated by the presence of isomers and isobars, which are molecules with the same mass-to-charge ratio but different structures. nih.govresearchgate.net Discriminating between these compounds is a significant analytical challenge that has driven many of the advancements in this field.
Isomer and Isobaric Interference Discrimination
The most significant challenge in this compound analysis is its discrimination from the isobaric isomer, methylmalonylcarnitine . researchgate.netnih.gov Both compounds have the same elemental composition and, therefore, the same exact mass. In direct infusion mass spectrometry, these two isomers cannot be distinguished, leading to a combined measurement often referred to as C4-dicarboxylyl-carnitine (C4DC). researchgate.netnih.gov
To overcome this, liquid chromatography is essential. By exploiting subtle differences in their physicochemical properties, chromatographic methods can separate this compound and methylmalonylcarnitine, allowing for their individual quantification by the mass spectrometer. researchgate.netnih.gov
Analytical Strategies for Isomer Discrimination:
| Technique | Principle | Outcome |
| High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | Differential partitioning of isomers between a stationary phase and a mobile phase. | Physical separation of isomers before detection by mass spectrometry. researchgate.netnih.gov |
| Derivatization (e.g., Butylation) | Chemical modification that can lead to different fragmentation patterns or chromatographic behavior. | Can enhance the separation and specific detection of each isomer. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the precursor ion into product ions. While the precursor ions are isobaric, in some cases, subtle differences in fragmentation patterns can be exploited, though this is often not sufficient for baseline separation without chromatography. | Can provide some level of differentiation, but is most effective when coupled with chromatographic separation. nih.gov |
The development of robust LC-MS/MS methods that can reliably separate and quantify this compound and methylmalonylcarnitine has been a critical advancement, enabling the differential diagnosis of related metabolic disorders. nih.gov
Analytical Sensitivity and Reproducibility
The reliability of any quantitative method hinges on its sensitivity and reproducibility. In the analysis of this compound, these parameters are crucial for ensuring that the detected levels are accurate and consistent, which is particularly important for distinguishing between metabolic disorders. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been validated to provide the necessary performance.
Detailed research findings have established the sensitivity and reproducibility of methods designed to quantify this compound in biological samples, such as dried blood spots. These validation studies are essential for the method's application in research and clinical settings.
One such validated LC-MS/MS method demonstrates high sensitivity for this compound. The assay was found to be linear over a concentration range of 0.025 to 10 μmol/L. nih.gov The lower limit of quantification (LLOQ) was established at 0.025 μmol/L, allowing for the detection of even minute concentrations of the analyte. nih.gov
The reproducibility of the method is demonstrated by its low coefficients of variation (CV). The within-day CV for this compound was 1.94%, and the between-day CV was 3.19%. nih.gov These low percentages indicate a high degree of precision in the measurements, both within a single analytical run and across different days. nih.gov
The table below summarizes the key performance characteristics of this validated LC-MS/MS method for this compound analysis. nih.gov
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification
| Parameter | Value |
| Linearity Range | 0.025–10 μmol/L |
| Lower Limit of Quantification (LLOQ) | 0.025 μmol/L |
| Within-Day Precision (%CV) | 1.94% |
| Between-Day Precision (%CV) | 3.19% |
This level of analytical sensitivity and reproducibility ensures that the method is robust and reliable for the quantitative determination of this compound. nih.gov Such precise and accurate measurements are fundamental for studies investigating metabolic pathways and for the differential diagnosis of conditions like classical methylmalonic acidemia and disorders related to succinyl-CoA synthetase. nih.gov
Succinylcarnitine in Systemic Biological Processes and Homeostasis
Regulation of Energy Metabolism and Bioenergetic Capacity
Succinylcarnitine is intrinsically linked to mitochondrial energy metabolism, serving as an indicator of the body's bioenergetic capacity—the inherent ability to maintain energy homeostasis, particularly under pathological stress. nih.gov Its levels in blood can reflect the efficiency of energy-producing pathways within the mitochondria.
The formation of this compound connects several major metabolic pathways:
Tricarboxylic Acid (TCA) Cycle: this compound is directly derived from succinyl-CoA, a central intermediate in the TCA cycle. This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. nih.gov
Amino Acid Metabolism: The metabolism of certain amino acids, such as valine, isoleucine, and methionine, also produces succinyl-CoA, linking protein catabolism to the carnitine pool via this compound. nih.gov
Fatty Acid Oxidation: While carnitine is primarily known for transporting long-chain fatty acids, the formation of various acylcarnitines, including this compound, is crucial for modulating the availability of coenzyme A and buffering the acyl-CoA pool, which is essential for efficient beta-oxidation. hmdb.caresearchgate.net
Research has identified genetic variants that significantly influence this compound levels, highlighting a genetic link to the TCA cycle and amino acid-based energy metabolism. nih.gov These findings suggest that an individual's genetic makeup can affect their bioenergetic capacity, with this compound metabolism being a key factor. nih.govnih.gov This concept is particularly relevant in conditions characterized by metabolic dysregulation, such as neurodegenerative diseases. nih.govnih.gov
| Metabolic Pathway | Connection to this compound | Metabolic Significance |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Formed from the intermediate succinyl-CoA. nih.gov | Reflects TCA cycle activity and efficiency. |
| Amino Acid Catabolism | Succinyl-CoA is a product of the breakdown of several amino acids. nih.gov | Links protein metabolism to mitochondrial energy production. |
| Fatty Acid β-Oxidation | Plays a role in buffering the acyl-CoA/coenzyme A pool, which is essential for fatty acid breakdown. researchgate.net | Supports efficient fat metabolism and energy generation. |
Intersection with Insulin (B600854) Sensitivity and Metabolic Flexibility
Metabolic flexibility is the capacity of a system to switch from predominantly fat oxidation during fasting to carbohydrate oxidation in the insulin-stimulated state. nih.govnih.gov Impairments in this ability are a hallmark of insulin resistance and type 2 diabetes. scienceopen.com Acylcarnitines are increasingly studied as markers of metabolic inflexibility, as their profiles can indicate incomplete or inefficient substrate oxidation in mitochondria. researchgate.netmaastrichtuniversity.nl
While much of the research has focused on acetylcarnitine, the broader carnitine pool, including this compound, is relevant. nih.govscienceopen.com Low carnitine availability has been suggested to contribute to metabolic inflexibility. scienceopen.commaastrichtuniversity.nl In states of nutrient overabundance, an influx of acetyl-CoA from fatty acid oxidation can inhibit the switch to glucose utilization, a key feature of insulin resistance. scienceopen.com The conversion of various acyl-CoAs to their respective acylcarnitines helps to buffer this system. scienceopen.com
Studies have associated specific genetic risk alleles with altered levels of this compound, suggesting a potential underlying dysfunction in energy metabolic pathways that could intersect with conditions related to insulin sensitivity. researchgate.net Although direct evidence linking this compound supplementation to improved insulin sensitivity is not established, its role as a biomarker of mitochondrial stress and inefficient substrate metabolism places it at the crossroads of metabolic health. researchgate.net
Influence of Physical Activity and Exercise Training
Physical activity profoundly impacts skeletal muscle metabolism, enhancing mitochondrial quantity and quality, which in turn improves oxidative capacity. nih.gov Exercise training leads to significant adaptations in the skeletal muscle metabolome, including changes in acylcarnitine profiles. nih.gov These shifts reflect a reprogramming of mitochondrial function and intermediary metabolism. nih.gov
During exercise, the demand for energy leads to a redistribution of the muscle's carnitine pool, with an increase in the formation of various acylcarnitines. nih.govsemanticscholar.org This process is crucial for several reasons:
Facilitating Fuel Selection: Carnitine availability influences whether muscle cells primarily use fatty acids or glucose for energy. During high-intensity exercise, fatty acid oxidation can become limited, increasing reliance on glucose. uniba.it
Buffering Acyl-CoA: The formation of acylcarnitines helps to replenish the pool of free coenzyme A, which is necessary to sustain high rates of flux through metabolic pathways like the TCA cycle. nih.gov
Metabolic Signaling: Changes in specific acylcarnitines can act as signals that modulate metabolic pathways in response to the stress of exercise.
While specific data on this compound's response to exercise is limited, it is part of the broader acylcarnitine pool that is recognized as a marker of physical activity. researchgate.net Training-induced improvements in mitochondrial function and cardiometabolic fitness are associated with distinct metabolic signatures in skeletal muscle, which include intermediates of mitochondrial metabolism like succinate (B1194679), the precursor to succinyl-CoA. nih.gov
Role in Cellular Stress Responses
This compound is also implicated in cellular responses to stress, including oxidative stress and inflammation. Its role is often viewed through the lens of mitochondrial health and the broader functions of the carnitine system.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. Mitochondria are a primary source of ROS, and mitochondrial dysfunction can lead to increased oxidative stress. mdpi.com The carnitine pool plays a role in mitigating oxidative damage by improving mitochondrial function and reducing the accumulation of toxic metabolites. mdpi.comnih.gov
L-carnitine supplementation has been shown to reduce markers of oxidative stress, such as malondialdehyde (MDA), and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov While direct studies on this compound are scarce, its status as an acylcarnitine suggests it is part of the metabolic network that responds to and reflects mitochondrial stress. researchgate.net Altered acylcarnitine profiles, which can include this compound, are often observed in conditions associated with elevated oxidative stress, indicating inefficient mitochondrial oxidation. researchgate.net
Recent research has provided more direct evidence for the involvement of this compound in inflammatory processes. A Mendelian randomization study identified a causal link between a specific type of immune cell, CD39⁺ CD4⁺ T cells, and the risk of developing ulcerative colitis (UC), a chronic inflammatory bowel disease. nih.govresearchgate.netnih.gov
The study's key findings were:
An increased level of CD39⁺ CD4⁺ T cells was causally associated with a higher risk of UC. researchgate.netnih.gov
Mediation analysis revealed that this compound partially mediated this effect, suggesting that these immune cells may influence UC risk by modulating the levels of this compound. researchgate.netnih.gov
This suggests a potential immunometabolic pathway in the pathogenesis of UC, where dysregulation of the immune system alters cellular metabolism, reflected by changes in this compound levels, which in turn contributes to the inflammatory state. nih.govresearchgate.net CD39 itself plays a role in modulating inflammatory responses by converting pro-inflammatory ATP into immunosuppressive adenosine, and its dysregulation can contribute to chronic inflammation. nih.gov
| Causal Factor | Outcome | Mediator | Mediation Proportion | Finding |
|---|---|---|---|---|
| CD39⁺ CD4⁺ T cell levels | Ulcerative Colitis (UC) Risk | This compound (C4DC) | 3.3% researchgate.netnih.gov | Higher levels of these immune cells increase UC risk, and this effect is partly explained by changes in this compound levels. researchgate.netnih.gov |
Succinylcarnitine Associations in Research on Metabolic States and Pathophysiology
Inborn Errors of Metabolism and Genetic Disorders
Succinylcarnitine plays a crucial role in the diagnosis and understanding of several inherited metabolic diseases. Its accumulation often points to specific enzymatic defects, providing a window into the underlying molecular pathology.
Organic Acidemias (e.g., Methylmalonic Acidemia, Propionic Acidemia, Cobalamin C Defect)
In the realm of organic acidemias, elevated levels of this compound, often denoted as C4DC, are a key diagnostic marker. nih.govservice.gov.uk These disorders are characterized by the body's inability to break down certain amino acids and fats, leading to the buildup of harmful substances.
Methylmalonic Acidemia (MMA): This condition results from a deficiency in the enzyme methylmalonyl-CoA mutase or defects in the metabolism of its cofactor, vitamin B12 (cobalamin). nih.gov The metabolic block leads to the accumulation of methylmalonyl-CoA, which can be alternatively metabolized, resulting in elevated levels of methylmalonic acid and this compound. nih.govnih.gov Plasma acylcarnitine profiles in individuals with MMA show variable elevations of C4-dicarboxylic or methylmalonic/succinylcarnitine (C4DC). nih.gov
Propionic Acidemia (PA): Caused by a deficiency of the enzyme propionyl-CoA carboxylase, PA also leads to the accumulation of metabolites that can be converted to this compound. researchgate.netvirginia.gov Untargeted metabolomic studies have been employed to identify disease-specific biomarker signatures in PA, MMA, and cobalamin C deficiency. nih.govmdpi.com
Cobalamin C Defect (cblC): This is the most common inborn error of cobalamin metabolism, affecting the synthesis of both active forms of vitamin B12. nih.gov This leads to a combined methylmalonic acidemia and homocystinuria. nih.gov In cblC, untargeted metabolomics has helped confirm that C4DC-carnitine is a reliable biomarker for distinguishing it from other metabolic diseases. nih.gov
Encephalomyopathies Linked to SUCLG1/SUCLA2 Mutations
Mutations in the SUCLG1 and SUCLA2 genes, which encode for the alpha and beta subunits of the enzyme succinyl-CoA ligase (SCS), respectively, are responsible for a severe mitochondrial encephalomyopathy. mdpi.comnih.gov This enzyme plays a critical role in the tricarboxylic acid (TCA) cycle. ebi.ac.uknih.gov
SUCLA2 Mutations: Defects in the ATP-specific beta subunit of SCS, caused by SUCLA2 mutations, lead to the accumulation of succinyl-CoA. case.edu This results in elevated levels of this compound in affected individuals. ebi.ac.uknih.gov Notably, in some patients with SUCLA2 mutations, the classic biochemical marker of methylmalonic acid elevation is not observed, making elevated this compound a crucial diagnostic indicator. ebi.ac.uknih.gov The clinical presentation typically includes early-onset encephalomyopathy, hypotonia, dystonia, and sensorineural deafness. nih.govcase.edu
SUCLG1 Mutations: Mutations in the gene for the invariant alpha subunit of SCS also cause a severe, often fatal, infantile encephalomyopathy. ebi.ac.ukgenecards.org Patients with SUCLG1 mutations can present with elevated propionylcarnitine (B99956) and this compound in their acylcarnitine profile. ebi.ac.ukgenecards.org Phenotypes associated with SUCLG1 mutations are often more severe than those linked to SUCLA2, and may include hepatopathy and hypertrophic cardiomyopathy. nih.gov
Metabolic Dysregulation and Chronic Conditions
Beyond rare genetic disorders, this compound has been implicated in the pathophysiology of widespread chronic diseases, highlighting its role in broader metabolic health.
Insights into Type 2 Diabetes
Metabolomic studies have identified acylcarnitines, including this compound, as potential players in the development of type 2 diabetes and its complications. nih.govnih.gov These molecules are markers of mitochondrial oxidative function and can reflect imbalances in insulin (B600854) synthesis and secretion. nih.gov While some studies have not found a significant difference in this compound (C4DC) levels between type 2 diabetes patients with and without cardiovascular disease, the broader family of short-chain acylcarnitines has been associated with the condition. frontiersin.org The accumulation of certain acylcarnitines is thought to contribute to β-cell dysfunction. nih.gov Further research is ongoing to clarify the precise role of this compound in the complex metabolic disturbances of type 2 diabetes. uantwerpen.bee-dmj.org
Associations with Cardiovascular Health (e.g., Heart Failure, Hypertension)
Emerging research points to a connection between this compound and cardiovascular health.
Heart Failure: Metabolomic profiling of patients with heart failure has revealed alterations in fatty acid metabolism. researchgate.net this compound has been identified as a metabolite of interest in this context, with some studies suggesting its levels may be altered in individuals with cardiovascular disease. scholarsportal.infofrontiersin.orghmdb.ca
Hypertension: Studies have shown an association between certain acylcarnitines and blood pressure. researchgate.net In some populations, short-chain acylcarnitines have been found at higher levels in hypertensive individuals. researchgate.net One study on pulmonary arterial hypertension (PAH) found that patients had higher levels of this compound, suggesting its involvement in the metabolic remodeling that occurs in this disease. plos.org Another study noted that in patients with critical COVID-19, those who also had hypertension showed a significant increase in malonyl methylmalonyl this compound. plos.org Additionally, a study on newborns found decreased levels of this compound in infants born to mothers with pregnancy-induced hypertension. amegroups.org
Observed Changes in Aging Processes
Metabolomic studies have identified this compound as a molecule of interest in the context of aging, though its role appears to vary by tissue and condition. General research into aging markers has indicated that levels of this compound are reduced during the aging process. frontiersin.orgnih.gov One study noted this decrease in a broader analysis of metabolites that change with age. frontiersin.org
In contrast, research focused on the hippocampus of aged mice suggests a more complex role. frontiersin.org In the aged hippocampus, the tricarboxylic acid (TCA) cycle may divert metabolites towards the production of this compound, potentially reducing the efficiency of aerobic metabolism. frontiersin.org Furthermore, the concept of a "bioenergetic age," which reflects how well cells generate energy, has been linked to acylcarnitines. fightaging.org Research in this area suggests that an individual's capacity to maintain energy balance under stress may be connected to mitochondrial genotypes involved in this compound metabolism. fightaging.org The gut microbiota has also been linked to blood metabolomics, with one study noting an association between the gene FLVCR1 and this compound levels. nih.gov
| Research Context | Observed Change in this compound | Source |
|---|---|---|
| General Aging Process | Reduced levels | frontiersin.orgnih.gov |
| Aged Mouse Hippocampus | Potential diversion of TCA cycle metabolites to this compound | frontiersin.org |
| Bioenergetic Aging | Linked to mitochondrial genotypes affecting its metabolism | fightaging.org |
Neurological Research and Disorders
Alzheimer's Disease Pathology and Glucose/Carbon Metabolism
In the field of Alzheimer's disease (AD) research, this compound has been identified as a key metabolite. nih.gov Large-scale analysis of cerebrospinal fluid (CSF) has implicated both the dysregulation of glucose and carbon metabolism and increased levels of this compound in the pathology of AD. nih.govresearchgate.net Specifically, CSF metabolomics identified and replicated a significant association between this compound and phosphorylated tau, a primary biomarker for Alzheimer's disease. researchgate.netmedrxiv.org These findings suggest that rising levels of this compound in the CSF occur as amyloid and tau pathology emerge in the progression of the disease. medrxiv.orgmedrxiv.org
| Biological Fluid | Key Finding | Associated Pathology | Source |
|---|---|---|---|
| Cerebrospinal Fluid (CSF) | Increased levels | Amyloid and Tau Pathology | nih.govresearchgate.netmedrxiv.org |
| Cerebrospinal Fluid (CSF) | Association with phosphorylated tau | Tau Pathology | nih.govresearchgate.net |
Tardive Dyskinesia Metabolic Characteristics
Metabolomic studies of tardive dyskinesia (TD), a movement disorder associated with long-term use of certain medications, have highlighted significant alterations in amino acid and lipid metabolism. physiciansweekly.comoup.com In a study involving schizophrenia patients with and without TD, researchers identified 57 metabolites that showed significant changes in the TD group. oup.comnih.gov Among these, this compound was found to be negatively related to the total score on the Abnormal Involuntary Movement Scale (AIMS), which measures the severity of TD symptoms. oup.comnih.gov This suggests a potential link between the metabolic pathways involving this compound and the development or presentation of tardive dyskinesia. physiciansweekly.com
| Metabolite | Association with AIMS Score | Statistical Details (B, t, P) | 95% Confidence Interval | Source |
|---|---|---|---|---|
| This compound (AcCa(4:0-DC)) | Negatively Related | B=1.009, t=3.07, P=0.002 | 0.362–1.656 | oup.comnih.gov |
Oncological Research Contexts
Hepatocellular Carcinoma Metabolic Alterations
Research into the metabolic landscape of liver cancers has shown a dysregulation of the carnitine metabolic pathway. mdpi.com Acylcarnitines are crucial for transporting fatty acids into the mitochondria for energy production, and the liver is a primary site for carnitine metabolism. researchgate.net In studies of hepatoblastoma, a type of liver cancer, carnitine and short-chain acylcarnitines were found in reduced concentrations in tumor tissue. mdpi.com Specifically, the combined metabolite this compound-methylmalonylcarnitine was reported to be below the limit of quantification in these tumors, indicating significantly decreased levels. mdpi.com The alteration of acylcarnitine metabolism in hepatocellular carcinoma (HCC) has led to the proposal of these molecules as potential biomarkers for studying the disease's pathogenesis. researchgate.net
| Cancer Type | Finding | Implication | Source |
|---|---|---|---|
| Hepatoblastoma | This compound-methylmalonylcarnitine was below the limit of quantification | Suggests significant downregulation in tumor tissue | mdpi.com |
| Hepatocellular Carcinoma (HCC) | General alteration of acylcarnitine metabolism | Potential as a biomarker for pathogenesis | researchgate.net |
Breast Cancer Risk Assessment
In the context of breast cancer, a large-scale Mendelian randomization analysis identified this compound as a potential biomarker for risk assessment. nih.govarchivesofmedicalscience.com The study investigated causal associations between various human blood metabolites and the incidence of breast cancer. nih.gov The results showed that genetically determined higher levels of this compound were associated with an increased risk of developing breast cancer. nih.govarchivesofmedicalscience.com this compound was one of five metabolites identified as having a statistically significant link to breast cancer risk, with an odds ratio of 1.58 for every one standard deviation increase in its levels. nih.gov Sensitivity analyses confirmed the robustness of this finding, indicating no significant pleiotropy. nih.govarchivesofmedicalscience.com
| Metabolite | Association with Breast Cancer | Odds Ratio (OR) per 1-SD Increase | 95% Confidence Interval (CI) | Source |
|---|---|---|---|---|
| This compound | Increased Risk | 1.58 | 1.06–2.34 | nih.govarchivesofmedicalscience.com |
Colorectal Cancer Associations
The relationship between this compound and colorectal cancer (CRC) is complex, with research pointing towards differing roles in the context of disease risk and progression. Studies investigating the metabolic underpinnings of CRC have identified acylcarnitines as important molecules, as their levels can reflect changes in energy metabolism, particularly fatty acid oxidation, which is often disrupted in cancer cells. mdpi.com
A Mendelian randomization study analyzing 486 blood metabolites explored the causal relationships between these metabolites and colon cancer. nih.govnih.gov In this analysis, genetically predicted levels of this compound were found to have a potential inverse relationship with the risk of colorectal cancer. nih.gov However, this association did not reach statistical significance. nih.govnih.gov Conversely, other research has noted that elevated levels of this compound have been reported in metastatic rectal cancer cell lines, suggesting a potential role in the metabolic dysregulation associated with cancer metastasis. nih.govresearchgate.net
Further research in mouse models has shown that a methyl-donor-deficient diet, which provided protection against tumors, was associated with reduced levels of carnitine and several acylcarnitines. aacrjournals.org These findings highlight the intricate and context-dependent association of this compound with colorectal cancer, indicating that its role may differ between cancer initiation and progression.
| Metabolite | Association with Colorectal Cancer Risk (Mendelian Randomization) | Odds Ratio (OR) | 95% Confidence Interval | P-value | Source |
|---|---|---|---|---|---|
| This compound | Negative Causal Relationship (Potential Protective Factor) | 0.48 | 0.27-0.84 | 0.09 | nih.gov, nih.gov |
Acute Myeloid Leukemia Metabolic Profiles
Metabolic profiling has emerged as a critical tool in understanding the heterogeneity of acute myeloid leukemia (AML), a complex hematological malignancy. nih.gov The metabolic landscape of AML cells is significantly reprogrammed to support their aggressive proliferation and survival, creating distinct metabolic vulnerabilities that can be explored for therapeutic purposes. nih.govmdpi.com These alterations often involve mitochondrial function and the metabolism of lipids and amino acids. nih.govxiahepublishing.com
Within this context, this compound has been identified as a component of the metabolic signature in AML, particularly in predicting treatment response. A study involving patients with relapsed or refractory AML investigated metabolic profiles in blood and bone marrow before treatment with CPI-613, a compound that targets mitochondrial metabolism. medrxiv.org The research found that the baseline metabolic status within the tumor microenvironment could predict which patients would achieve a complete response. medrxiv.org
Specifically, a combination of three metabolites—aspartate, dihydroorotate, and this compound—showed a high capacity to predict a positive treatment outcome. medrxiv.org This finding underscores the importance of the inherent metabolic state related to mitochondrial function in AML and suggests that this compound is a relevant biomarker within the metabolic profile of the disease. medrxiv.org
| Metabolite Panel | Application | Predictive Capacity (AUC) | Finding | Source |
|---|---|---|---|---|
| Aspartate, Dihydroorotate, and this compound | Predicting response to CPI-613 in relapsed/refractory AML | 0.93 | The combination of these three baseline metabolites yielded the greatest predictive capacity for a complete response. | medrxiv.org |
Advanced Research Methodologies and Future Directions in Succinylcarnitine Studies
Integrated Multi-Omics Approaches
Integrated multi-omics represents a powerful paradigm in succinylcarnitine research, combining data from different molecular layers to provide a holistic view of its biological function. This approach is critical for understanding how changes in this compound levels, often measured via metabolomics, are connected to genetic predispositions, gene expression, and protein function.
The integration of metabolomics with other "omics" disciplines—genomics, transcriptomics, and proteomics—offers a more comprehensive understanding of the pathways involving this compound. Metabolomics identifies and quantifies metabolites like this compound, providing a direct snapshot of the biochemical activity within a cell or organism. When combined with other omics data, a more complete etiological pathway can be elucidated.
For instance, in Alzheimer's disease research, a multi-omic analysis of cerebrospinal fluid (CSF) has highlighted this compound as a key metabolite. plos.org A large-scale study combined proteomics and metabolomics, revealing that increased levels of CSF this compound are associated with tau pathology. frontiersin.org This finding was part of a broader discovery that implicated dysregulation of glucose and carbon metabolism in the disease. frontiersin.org The proteomic data pointed to alterations in glucose metabolism-related proteins, and the metabolomic data, by identifying this compound, provided a crucial link to mitochondrial function and the tricarboxylic acid (TCA) cycle. plos.orgfrontiersin.org This integrated approach showcases how combining proteomics and metabolomics can pinpoint specific metabolic consequences of protein-level changes. plos.org
Similarly, a multi-omics investigation into the effects of World Trade Center particulate matter (WTC-PM) exposure in a murine model utilized metabolomics and proteomics to understand persistent airway hyperreactivity. ahajournals.org This study identified this compound (C4-DC) as one of the key metabolites with altered expression, linking the exposure to specific metabolic subpathway disruptions. ahajournals.org The integration of these data types allows researchers to connect an external exposure (WTC-PM) to a systemic response at both the protein and metabolite level, offering mechanistic insights that would be missed by either approach alone.
These studies exemplify the power of multi-omics. Genomics can identify genetic variants that predispose individuals to altered metabolic profiles, transcriptomics can show how gene expression related to carnitine metabolism is regulated, and proteomics can identify changes in the abundance or modification of enzymes involved in this compound pathways. plos.org The metabolomic data on this compound levels then serves as a functional readout of the upstream genetic and regulatory changes.
Systems Biology Modeling of this compound Pathways
Systems biology aims to understand the complex interactions within biological systems by using computational and mathematical modeling to simulate and predict the behavior of these systems. benthambooks.com While specific, dedicated systems biology models for this compound pathways are not extensively documented in current literature, the principles of this approach are highly relevant. Such models would integrate data from various sources, including multi-omics studies, to simulate the flux through metabolic pathways involving this compound, such as the TCA cycle and the carnitine shuttle. plos.orgscispace.combiorxiv.org
A systems biology model of this compound metabolism would typically involve:
Pathway Reconstruction: Defining the network of biochemical reactions that produce and consume this compound. This includes its formation from succinyl-CoA and carnitine, and its potential transport and subsequent metabolism.
Data Integration: Incorporating quantitative data from genomics, transcriptomics, proteomics, and metabolomics to parameterize the model.
Kinetic Modeling: Using mathematical equations to describe the rate of each reaction in the pathway, allowing for dynamic simulations of how metabolite concentrations change over time under different conditions. benthambooks.com
Genetic Epidemiology and Mendelian Randomization Studies
Genetic epidemiology investigates the role of genetic factors in determining health and disease in families and populations. A powerful tool within this field is Mendelian randomization (MR), which uses genetic variants as instrumental variables to infer causal relationships between an exposure (like this compound levels) and a disease outcome. springernature.com Because genetic variants are randomly allocated at conception, MR studies can reduce confounding from environmental and lifestyle factors that often plague traditional observational studies. biorxiv.orgspringernature.com
Several MR studies have recently implicated this compound in the causal pathway of various diseases:
Breast Cancer: A two-sample MR analysis identified this compound as a potential biomarker for breast cancer risk. The study found a causal association where increased levels of this compound were linked to a higher risk of developing breast cancer, with an odds ratio of 1.58. core.ac.uk
Spinal Pain: In an investigation into the causal links between blood metabolites and spinal pain, MR analysis showed that this compound was negatively associated with the risk of back pain within the last month. springernature.com This suggests a potential protective role against certain types of pain.
Congenital Heart Disease: Researchers using MR to explore the effects of maternal circulating metabolites on offspring health found that levels of this compound during pregnancy could be an important contributing factor to congenital heart disease in the offspring. biorxiv.org
Gout and Serum Urate: A bidirectional two-sample MR study analyzing the relationship between blood metabolites and serum urate levels identified this compound as a metabolite with a potential genetic relationship to serum urate and gout. diva-portal.org
These studies highlight the power of using a genetic epidemiology approach to move from correlation to potential causation. By leveraging large-scale genetic and metabolic datasets, MR studies provide valuable evidence on the potential role of this compound in disease pathogenesis, paving the way for further mechanistic investigation.
Preclinical Model Systems in this compound Research
Preclinical models, both in vitro and in vivo, are indispensable for dissecting the molecular mechanisms underlying the observations from human studies and for testing potential therapeutic strategies.
Patient-derived cells, particularly skin fibroblasts, have been a cornerstone of research into inborn errors of metabolism that affect this compound levels. surrey.ac.uk These models are crucial for studying conditions like SUCLA2 and SUCLG1 deficiency, which are characterized by dysfunctional succinyl-CoA ligase and often lead to elevated levels of this compound. scispace.com
Functional studies using patient fibroblasts have provided key insights:
Validating Pathogenicity: When new genetic variants in genes like SUCLG1 are identified, fibroblasts are used to confirm their pathogenic effect. For example, researchers have shown that a novel SUCLG1 variant leads to a lack of SUCLG1 protein, undetectable enzyme activity, and subsequent defects in mitochondrial DNA (mtDNA) content and cellular respiration. surrey.ac.uk
Mechanistic Insights: Fibroblast models have been used to demonstrate that accumulated succinyl-CoA in cells with SUCLA2 deficiency leads to a widespread increase in protein succinylation, a post-translational modification that can alter protein function. scispace.com Mass spectrometry on these cellular models identified hyper-succinylation of key proteins in the TCA cycle, oxidative phosphorylation, and glycolysis. scispace.com
Metabolic Crosstalk: Studies using fibroblasts from patients with defects in the carnitine cycle or peroxisomal metabolism have been instrumental in mapping the metabolic interactions between mitochondria and peroxisomes, showing how acyl-CoAs and acylcarnitines are shuttled between these organelles. mdpi.com
| Condition/Gene Defect | Cell Model | Key Findings | Reference(s) |
|---|---|---|---|
| SUCLG1 Deficiency | Patient-derived fibroblasts | mtDNA depletion, reduced SCS protein and activity, respiration defects. | scispace.comsurrey.ac.uk |
| SUCLA2 Deficiency | Patient-derived fibroblasts | Increased protein hyper-succinylation. | scispace.com |
| Peroxisomal/Carnitine Cycle Defects | Patient-derived fibroblasts | Elucidation of propionyl-CoA shuttling from peroxisomes to mitochondria. | mdpi.com |
Animal models allow for the study of systemic physiological consequences of altered this compound metabolism in a whole-organism context.
Mouse Models:
Succinyl-CoA Ligase Deficiency: Mouse models have been created to replicate human diseases of succinyl-CoA ligase deficiency. A muscle-specific knockout of Sucla2 in mice results in a model of mitochondrial myopathy, presenting with reduced body weight, muscle weakness, and exercise intolerance. surrey.ac.uk These models are invaluable for studying disease mechanisms and for the preclinical testing of potential therapies.
Environmental Exposure: In the multi-omics study of WTC-PM exposure, a murine model was essential for linking the inhalation of particulate matter to specific metabolic changes in the lung, including alterations in this compound levels, and for identifying the role of the RAGE receptor in this response. ahajournals.org
Caenorhabditis elegans (C. elegans):
This nematode is a powerful model for studying aging and metabolism due to its short lifespan and genetic tractability. benthambooks.com Studies in C. elegans have explored the role of various metabolic pathways in longevity. For instance, research on the effects of microbiota on host health uses C. elegans to screen for the impact of gut bacteria extracts from mice, providing a high-throughput system to test how diet and microbes influence host physiology. While not always directly measuring this compound, these models are used to study the broader metabolic networks, like the TCA cycle and amino acid metabolism, in which this compound is involved. ahajournals.org
| Animal Model | Research Area | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse (Mus musculus) | Sucla2 Deficiency Myopathy | Recapitulates human phenotype with muscle weakness and exercise intolerance. | surrey.ac.uk |
| Mouse (Mus musculus) | Environmental Exposure (WTC-PM) | Identified this compound as a responsive metabolite to lung injury. | ahajournals.org |
| Nematode (C. elegans) | Aging and Metabolism | Used to study how metabolic gene mutations and diet affect lifespan. | |
| Nematode (C. elegans) | Host-Microbiota Interactions | Serves as a high-throughput model to screen effects of mammalian gut microbiota. |
Computational Approaches and Bioinformatics in Data Interpretation
The study of this compound and its role in metabolic pathways has been significantly advanced by the application of sophisticated computational and bioinformatic methodologies. These approaches are essential for managing and interpreting the large, complex datasets generated by modern omics technologies, such as metabolomics and proteomics.
One key computational method is haplotype-based computational genetic mapping (HBCGM), which has been used to analyze genome-wide association study (GWAS) data from inbred mouse strains. biorxiv.orgbiorxiv.org This technique helps identify genetic factors that correlate with specific biomedical traits. For instance, an analysis of hepatic this compound levels in 24 inbred mouse strains identified 152 genes whose allelic patterns were correlated with its concentration. biorxiv.org Further computational filtering narrowed this down to a few likely candidate genes, demonstrating the power of these methods to move from broad correlations to specific genetic loci. biorxiv.orgbiorxiv.org
In the context of human disease, machine learning algorithms and other statistical models are employed to analyze proteomic and metabolomic data from clinical samples. A large-scale analysis of cerebrospinal fluid (CSF) utilized such methods to investigate Alzheimer's disease. researchgate.netnih.gov This research identified a significant association between elevated this compound levels and biomarkers of amyloid and tau pathology. researchgate.netnih.gov The interpretation of these complex datasets often relies on software platforms like MetaboAnalyst, which facilitate pathway analysis and help visualize how changes in metabolites like this compound fit into broader metabolic disruptions. researchgate.net
Mendelian randomization (MR) is another powerful computational technique used to infer causal relationships between metabolites and disease risk. archivesofmedicalscience.commdpi.com By using genetic variants as instrumental variables, researchers can investigate whether observed associations are likely to be causal. MR studies have been applied to explore the link between blood metabolites and conditions like breast cancer, identifying this compound as a potential biomarker associated with disease risk. archivesofmedicalscience.com
The fundamental process of identifying and quantifying this compound relies on techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govoup.com The raw data from these instruments are then processed using bioinformatics pipelines that may involve methods like orthogonal partial least squares discriminant analysis to identify significant differences between study groups. oup.com A critical aspect of this data processing is the careful and accurate mapping of metabolite identifiers across various databases to prevent errors in downstream pathway analysis. chemrxiv.org
Table 1: Computational and Bioinformatic Methodologies in this compound Research
| Methodology | Application in this compound Research | Key Findings/Purpose |
|---|---|---|
| Haplotype-Based Computational Genetic Mapping (HBCGM) | Analysis of mouse GWAS data to find genetic factors influencing hepatic this compound levels. biorxiv.orgbiorxiv.org | Identified 152 correlated genes, narrowing the search for causative genetic factors. biorxiv.org |
| Machine Learning & Statistical Modeling | Analysis of CSF proteome and metabolome data in Alzheimer's disease studies. researchgate.netnih.gov | Revealed an association between increased this compound and amyloid/tau pathology. researchgate.netnih.gov |
| Mendelian Randomization (MR) | Assessment of causal links between blood this compound levels and breast cancer risk. archivesofmedicalscience.com | Identified this compound as a potential biomarker for breast cancer risk. archivesofmedicalscience.com |
| Pathway Analysis Software (e.g., MetaboAnalyst) | Interpretation of metabolomics data to understand the biological context of this compound changes. researchgate.net | Visualizes and identifies metabolic pathways affected by altered this compound levels. researchgate.net |
| UPLC-MS/MS Data Analysis | Quantification and identification of this compound in biological samples (e.g., blood, CSF). nih.govoup.com | Provides the foundational quantitative data for further bioinformatic analysis. |
| Database Identifier Mapping | Ensuring correct annotation of this compound in data processing pipelines. chemrxiv.org | Prevents misinterpretation and errors in over-representation or pathway analysis. chemrxiv.org |
Emerging Research Avenues and Unexplored Metabolic Connections
Research into this compound is expanding, with several emerging avenues pointing to its involvement in a range of pathologies and metabolic processes beyond its traditionally understood roles. One of the most significant unanswered questions is the precise enzymatic origin of this compound; the specific enzyme or enzymes responsible for its synthesis have not yet been identified. nih.gov This represents a critical gap in our understanding of its metabolic regulation.
A prominent area of emerging research is the link between this compound and neurodegenerative diseases. Recent large-scale metabolomic and proteomic studies of cerebrospinal fluid have implicated elevated this compound levels in the pathology of Alzheimer's disease. researchgate.netnih.gov These findings suggest a connection between this compound, glucose and carbon metabolic dysregulation, and the core pathological features of the disease, namely amyloid and tau aggregation. researchgate.netnih.gov Further investigation is also exploring its role in other neurological conditions. For instance, in patients with schizophrenia, plasma levels of this compound were found to be negatively correlated with the severity of tardive dyskinesia, a movement disorder caused by long-term use of antipsychotic drugs. oup.com
The role of this compound as a potential biomarker in oncology is another active field of study. Mendelian randomization studies have suggested a potential causal association between blood levels of this compound and an increased risk of breast cancer, highlighting it as a candidate for risk assessment. archivesofmedicalscience.com
Metabolic syndrome and drug side effects are also areas of new focus. This compound concentrations have been found to be elevated in individuals taking simvastatin (B1681759). mdpi.com This finding is part of a broader signature of increased short-chain acylcarnitines that may be linked to the increased risk of type 2 diabetes associated with statin use. mdpi.com Furthermore, this compound is a known biomarker for certain inborn errors of metabolism, such as encephalomyopathy caused by mutations in the SUCLA2 gene, which is involved in the tricarboxylic acid (TCA) cycle. ebi.ac.uk
While the heart is known to metabolize fatty acids, the specific source of cardiac this compound remains unclear, as studies suggest the heart does not significantly synthesize short-chain dicarboxylylcarnitines. oaanews.org This points to unexplored metabolic pathways or inter-organ transport that may contribute to its presence in cardiac tissue, particularly under pathological conditions like high propionate (B1217596) levels. oaanews.org The general study of acylcarnitines is a dynamic research area, and it is anticipated that many more roles for molecules like this compound in health and disease will be discovered in the coming years. hmdb.ca
Table 2: Summary of Emerging Research Areas for this compound
| Research Area | Associated Condition / Process | Key Findings and Unexplored Questions |
|---|---|---|
| Enzymology | Basic Metabolism | The enzyme(s) responsible for this compound synthesis remain unknown. nih.gov |
| Neurodegeneration | Alzheimer's Disease | Elevated CSF this compound is linked to amyloid and tau pathology. researchgate.netnih.gov |
| Neuropsychiatry | Tardive Dyskinesia in Schizophrenia | Plasma this compound is negatively related to the severity of involuntary movements. oup.com |
| Oncology | Breast Cancer | Investigated as a potential biomarker for assessing breast cancer risk. archivesofmedicalscience.com |
| Pharmacometabolomics | Simvastatin Treatment | Levels are increased with simvastatin use, potentially linking to metabolic side effects like increased diabetes risk. mdpi.com |
| Inborn Errors of Metabolism | SUCLA2 Deficiency | Elevated levels are a key biomarker for this specific mitochondrial disease. ebi.ac.uk |
| Cardiac Metabolism | Propionate Metabolism | The origin of this compound in the heart is unclear, suggesting unknown metabolic connections. oaanews.org |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying succinylcarnitine in biological samples, and how do they differ in sensitivity?
- Methodological Answer : this compound is typically measured using liquid chromatography-mass spectrometry (LC-MS) due to its high specificity for acylcarnitines. Key steps include derivatization (e.g., butylation) to enhance ionization efficiency and internal standardization with deuterated analogs (e.g., d3-succinylcarnitine) to correct for matrix effects. Sensitivity varies based on instrument parameters: triple quadrupole MS achieves detection limits of 0.1–0.5 nM, whereas high-resolution MS improves accuracy in complex matrices like plasma .
Q. Which metabolic pathways involve this compound, and how is its accumulation linked to mitochondrial dysfunction?
- Methodological Answer : this compound arises from the esterification of carnitine and succinate, a TCA cycle intermediate. Its elevation indicates impaired succinate dehydrogenase (SDH) activity or disruptions in fatty acid β-oxidation. Researchers should pair this compound measurements with assays for SDH activity, ATP production, and reactive oxygen species (ROS) levels to contextualize mitochondrial health. Knockdown models (e.g., siRNA targeting SDHB) can validate mechanistic links .
Q. What are the best practices for sample preparation when studying this compound in human plasma?
- Methodological Answer : Pre-analytical factors significantly impact results. Collect samples in EDTA tubes, centrifuge at 4°C within 30 minutes, and store at -80°C. Avoid repeated freeze-thaw cycles. For LC-MS, precipitate proteins with methanol (1:4 v/v plasma:methanol), then evaporate and reconstitute in 80% acetonitrile. Include quality controls (QCs) pooled from study samples to monitor batch variability .
Advanced Research Questions
Q. How can contradictory findings on this compound’s role in diabetic kidney disease (DKD) be resolved?
- Methodological Answer : Discrepancies may arise from cohort heterogeneity (e.g., diabetes type, renal function stages). Perform stratified analyses by eGFR and albuminuria levels. Use multivariate-adjusted models to control for confounders like age, HbA1c, and lipid profiles. Meta-analyses of longitudinal cohorts (e.g., CRIC, ADVANCE) can clarify associations. Supplementary Q-Q plots, as in Valentijn et al. (Supplementary Figure 78), help assess data normality and outliers .
Q. What experimental design considerations are critical for longitudinal studies investigating this compound as a prognostic biomarker?
- Methodological Answer : Employ nested case-control designs within prospective cohorts to minimize selection bias. Collect serial samples (baseline, 12-, 24-month intervals) to track temporal trends. Power calculations should account for expected effect sizes (e.g., hazard ratios ≥1.3 for DKD progression) and attrition rates. Use Cox proportional hazards models with time-dependent covariates to evaluate predictive validity .
Q. How can researchers address variability in this compound levels across different tissue types or biofluids?
- Methodological Answer : Conduct comparative metabolomics using paired samples (e.g., plasma, urine, skeletal muscle biopsies). Normalize levels to tissue weight or creatinine (for urine). Apply mixed-effects models to partition biological vs. technical variability. For translational studies, validate findings in animal models (e.g., db/db mice) with tissue-specific carnitine profiling .
Q. What strategies improve the integration of this compound data with other omics datasets (e.g., genomics, proteomics)?
- Methodological Answer : Use multi-omics platforms (e.g., MetaboAnalyst 5.0) for pathway enrichment analysis. Prioritize genes/proteins in succinate metabolism (e.g., SUCLG2, CPT1A) for network analysis. Apply machine learning (random forests, LASSO) to identify predictive panels combining this compound with inflammatory cytokines (e.g., IL-18, TNF-α) or fibrosis markers (e.g., TGF-β1) .
Methodological Best Practices
- Data Contradiction Analysis : Use sensitivity analyses (e.g., E-value estimation) to assess unmeasured confounding. Apply Benjamini-Hochberg correction for multiple comparisons in omics studies .
- Experimental Validation : Confirm in vitro findings with CRISPR-Cas9 knockdowns or pharmacological inhibitors (e.g., malonate for SDH inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
